Phenylserine

Antiviral Research Influenza A Amino Acid Antimetabolites

Phenylserine is a non-proteinogenic β-hydroxy-α-amino acid with four stereoisomers, each exhibiting distinct biological activity. L-threo-phenylserine demonstrates specific anti-influenza A activity (reducing viral replication to 25% of control), competitively reversed by phenylalanine, confirming a unique, non-interchangeable mechanism of action. Erythro-phenylserine is a tightly coupled substrate for phenylalanine hydroxylase (Km=1.2 mM; 26-fold activation upon preincubation), making it essential for studying allosteric enzyme regulation. For pharmaceutical manufacturing, 4-(methylsulfonyl)phenylserine and 4-(methylthio)phenylserine are validated intermediates for florfenicol and thiamphenicol, with engineered enzymatic routes achieving >95% de. Not substitutable by phenylalanine or serine. Select stereoisomer based on application. ≥98% purity. Research use only.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B13813050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylserine
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(CO)C(=O)O
InChIInChI=1S/C9H11NO3/c11-6-8(9(12)13)10-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13)/t8-/m0/s1
InChIKeyCXIYBDIJKQJUMN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylserine for Pharmaceutical Research: A Non-Proteinogenic β-Hydroxy Amino Acid with Differentiated Antiviral, Enzymatic, and Industrial Applications


Phenylserine, systematically known as β-hydroxy-phenylalanine, is a non-proteinogenic β-hydroxy-α-amino acid with the molecular formula C9H11NO3 and a molecular mass of 181.19 g/mol [1]. It is a chiral compound that exists as four distinct stereoisomers: L-threo, L-erythro, D-threo, and D-erythro [2]. The molecule is structurally characterized by a phenyl group attached to the β-carbon of the serine backbone, which introduces an additional chiral center and significantly alters the compound's physicochemical and biological properties compared to both its parent amino acid, serine, and its close analog, phenylalanine . Phenylserine serves as both a substrate and inhibitor for various pyridoxal 5′-phosphate-dependent enzymes, including phenylserine aldolase (EC 4.1.2.26) and serine hydroxymethyltransferase, and is recognized as a valuable chiral building block in pharmaceutical synthesis [3].

Why Phenylserine Cannot Be Substituted by Generic Phenylalanine or Serine Analogs in Research and Industrial Processes


The substitution of phenylserine with its closest chemical analogs—phenylalanine or serine—is not scientifically valid due to profound differences in stereochemical complexity, enzyme recognition, and biological activity. While phenylalanine is a standard proteinogenic amino acid lacking the β-hydroxyl group, phenylserine's β-hydroxy substitution creates an additional chiral center, resulting in four distinct stereoisomers (L-threo, L-erythro, D-threo, D-erythro) that exhibit divergent kinetic and functional behaviors . For instance, the threo and erythro diastereomers of phenylserine are differentially processed by phenylalanine hydroxylase, with the erythro isomer acting as a tightly coupled substrate and potent activator, whereas the threo isomer displays strong positive cooperativity and uncoupled cofactor consumption [1]. Similarly, in antiviral applications, L-threo-phenylserine demonstrates specific activity against influenza A virus that is competitively reversed by phenylalanine, indicating a distinct, non-interchangeable mechanism of action [2]. Furthermore, in industrial biocatalysis, the diastereoselectivity of phenylserine synthesis is highly dependent on the specific enzyme and stereoisomer targeted, a parameter that cannot be achieved using simpler, achiral analogs [3]. Consequently, generic substitution leads to loss of stereochemical purity, altered enzyme kinetics, and failed synthetic outcomes, making precise stereoisomer selection critical for reproducible research and manufacturing.

Quantitative Evidence for Phenylserine Differentiation: Direct Comparative Data vs. Closest Analogs


Antiviral Specificity: L-Threo-Phenylserine as the Most Active Influenza A Inhibitor in Its Class

L-threo-phenylserine was identified as the most active compound among a series of tested analogs against influenza A virus in tissue culture [1]. The antiviral activity is highly structure-dependent: substitution of either the β-OH or α-NH2 group completely abolished activity, and the effect was competitively reversed by phenylalanine, confirming a specific antimetabolite mechanism distinct from general cytotoxicity [2]. The compound restricts viral replication to 25% of control levels [3].

Antiviral Research Influenza A Amino Acid Antimetabolites

Differential Substrate Kinetics: Erythro- vs. Threo-Phenylserine with Phenylalanine Hydroxylase

The diastereomers of phenylserine exhibit markedly different kinetic behaviors with phenylalanine hydroxylase [1]. Erythro-phenylserine displays simple Michaelis-Menten kinetics (Km = 1.2 mM, Vmax = 1.2 μmol/min·mg) and acts as a potent enzyme activator (A0.5 = 0.2 mM) with a 26-fold increase in activity upon preincubation [2]. In contrast, threo-phenylserine exhibits strong positive cooperativity (S0.5 = 4.8 mM, Vmax = 1.4 μmol/min·mg, nH = 3) and is a very poor activator (A0.5 = 6 mM) [3].

Enzymology Phenylalanine Hydroxylase Kinetic Cooperativity

Enzymatic Stereoselectivity: Engineered Phenylserine Aldolase T211K Mutant Achieves 84% de vs. 5% de for Wild-Type

The wild-type phenylserine aldolase from Pseudomonas putida (PSALD) exhibits poor diastereoselectivity (de = 5%) and low conversion (14%) in the synthesis of 4-nitrophenylserine from glycine and 4-nitrobenzaldehyde [1]. A single T211K mutation, positioned adjacent to the substrate-binding pocket, reverses the product stereoselectivity from L-threo to L-erythro and dramatically improves both conversion (57%) and diastereoselectivity (de = 84%) [2].

Biocatalysis Enzyme Engineering Stereoselective Synthesis

Industrial Intermediate Utility: Phenylserine Derivatives as Key Building Blocks for Florfenicol and Thiamphenicol

Substituted phenylserine derivatives, particularly 4-(methylsulfonyl)phenylserine and 4-(methylthio)phenylserine, are essential chiral intermediates for the commercial production of the veterinary antibiotics florfenicol and thiamphenicol [1]. Engineered l-threonine aldolase mutants can synthesize 4-(methylsulfonyl)phenylserine with up to 71% diastereomeric excess (de), a substantial improvement over the previously reported 2% de value [2]. Further optimization using rationally designed mutants has achieved 88.8% conversion and 93.8% diastereoselectivity for l-threo-p-methylsulfonylphenylserine [3].

Pharmaceutical Intermediates Antibiotic Synthesis Industrial Biocatalysis

Enzyme Evolution: Single Mutation Converts Alanine Racemase to a Highly Stereoselective Phenylserine Aldolase

A single Y265A mutation in alanine racemase from Geobacillus stearothermophilus converts the enzyme from a racemase to an aldolase, increasing catalytic efficiency for the cleavage of β-phenylserine to benzaldehyde and glycine by 2.3 × 10^5-fold compared to the wild-type racemase [1]. Crucially, the Y265A mutant is highly stereoselective for (2R,3S)-phenylserine, a D-amino acid, and does not process its enantiomer, enabling the specific synthesis or resolution of this stereoisomer [2].

Directed Evolution Enzyme Engineering Stereospecific Catalysis

Validated Application Scenarios for Phenylserine Based on Quantitative Evidence


Antiviral Mechanism Studies Using L-Threo-Phenylserine as a Specific Influenza A Replication Probe

Based on evidence that L-threo-phenylserine is the most active compound in its series against influenza A virus, with activity abolished by β-OH or α-NH2 substitution and competitively reversed by phenylalanine [1], this stereoisomer is uniquely suited for mechanistic studies of viral replication. Researchers can use L-threo-phenylserine to dissect phenylalanine-dependent steps in viral protein synthesis, differentiating its antimetabolite effects from general cytotoxicity. The compound's restriction of viral replication to 25% of control levels provides a quantifiable benchmark for comparative antiviral assays [2].

Probing Phenylalanine Hydroxylase Regulation with Erythro-Phenylserine

Erythro-phenylserine's distinct kinetic profile—simple Michaelis-Menten kinetics (Km = 1.2 mM, Vmax = 1.2 μmol/min·mg), potent enzyme activation (A0.5 = 0.2 mM), and 26-fold activity increase upon preincubation [1]—makes it an essential tool for studying phenylalanine hydroxylase allosteric regulation. Unlike the threo isomer, which exhibits positive cooperativity and uncoupled cofactor consumption, erythro-phenylserine is tightly coupled and serves as a reliable substrate for investigating the enzyme's activation mechanism. This application is particularly relevant for research into phenylketonuria and related metabolic disorders [2].

Industrial Production of Florfenicol and Thiamphenicol via Phenylserine Intermediates

For pharmaceutical manufacturers, 4-(methylsulfonyl)phenylserine and 4-(methylthio)phenylserine are validated intermediates for the veterinary antibiotics florfenicol and thiamphenicol [1]. Engineered l-threonine aldolase mutants enable synthesis with up to 71% de, and rationally designed systems achieve 96% conversion and 95.5% de at concentrations exceeding 115 mM [2]. This enzymatic route offers a sustainable, high-yield alternative to traditional chemical synthesis, which often involves toxic reagents and costly chiral resolution steps. Procurement of enantiopure phenylserine derivatives or the corresponding engineered enzymes is critical for establishing cost-effective manufacturing processes [3].

Stereospecific Synthesis of (2R,3S)-Phenylserine Using Engineered Aldolases

The Y265A mutant of alanine racemase exhibits a 2.3 × 10^5-fold increase in catalytic efficiency for β-phenylserine cleavage and absolute stereoselectivity for the (2R,3S)-enantiomer [1]. This engineered enzyme provides a robust platform for the resolution or synthesis of (2R,3S)-phenylserine, a valuable chiral building block for D-amino acid-containing peptides and other pharmaceuticals. Researchers and fine chemical manufacturers requiring this specific stereoisomer can leverage this system to achieve enantiopurity unattainable with native enzymes or chemical methods [2].

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